

An In-depth Technical Guide on 1-(4-(Trifluoromethyl)phenyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(4-(Trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B169778

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental properties of **1-(4-(Trifluoromethyl)phenyl)pyrrolidine**, a heterocyclic compound of interest in chemical and pharmaceutical research. The document details its chemical structure, physical properties, and computational data, offering a foundational understanding for its application in further studies.

Core Properties

1-(4-(Trifluoromethyl)phenyl)pyrrolidine is a substituted aromatic pyrrolidine. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a common moiety in medicinal chemistry.

Property	Value	Reference(s)
IUPAC Name	1-[4-(trifluoromethyl)phenyl]pyrrolidine	[1]
CAS Number	113845-68-4	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ F ₃ N	[1] [2] [3]
Molecular Weight	215.21 g/mol	[1] [2] [3]
Canonical SMILES	C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F	[1] [2]
InChI	InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2	[1]
InChIKey	XAIQGMOTJLWPAJ-UHFFFAOYSA-N	[1] [3]

Chemical and Physical Properties

The physical state and solubility of this compound are critical for its handling, formulation, and application in experimental settings. While specific experimental data such as melting and boiling points are not detailed in the provided search results, computational predictions offer valuable insights.

Property	Value	Reference(s)
Topological Polar Surface Area (TPSA)	3.24 Å ²	[2]
LogP (Computed)	3.3056	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	1	[2]
Rotatable Bonds	1	[2]

Synthesis and Experimental Protocols

The synthesis of substituted phenylpyrrolidines can generally be achieved through established organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

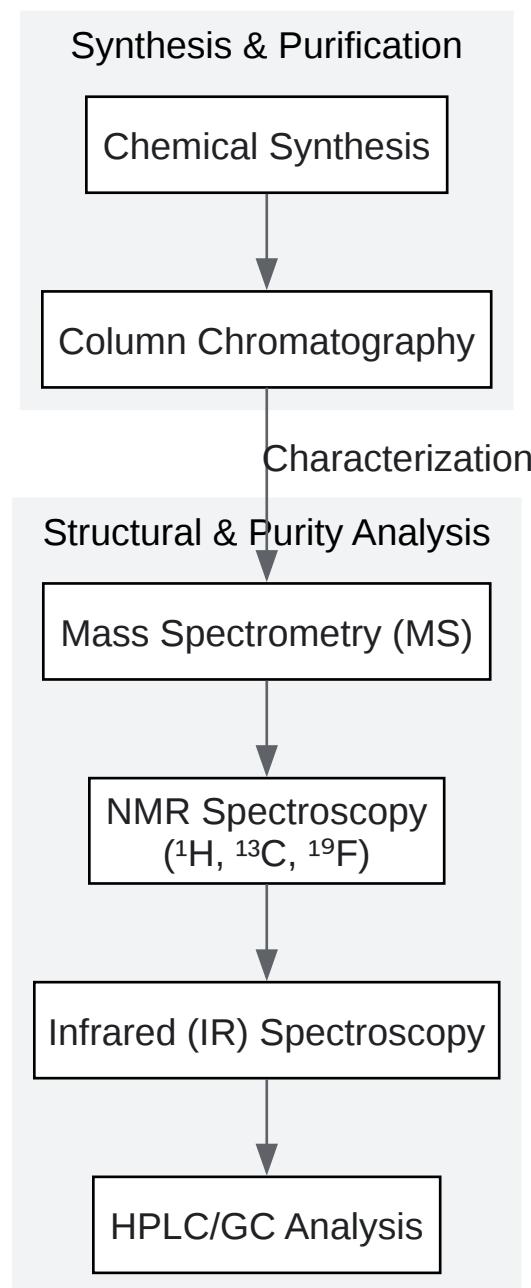
General Experimental Protocol: Buchwald-Hartwig Amination

A plausible synthesis route for **1-(4-(Trifluoromethyl)phenyl)pyrrolidine** involves the palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride with pyrrolidine.

- **Reaction Setup:** To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 4-bromobenzotrifluoride, pyrrolidine, a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
- **Solvent:** Add a dry, aprotic solvent such as toluene or dioxane.
- **Reaction Conditions:** Heat the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **1-(4-(Trifluoromethyl)phenyl)pyrrolidine**.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard workflow of analytical techniques.



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Caption: General workflow for the synthesis and characterization of a target compound.

Biological and Pharmacological Profile

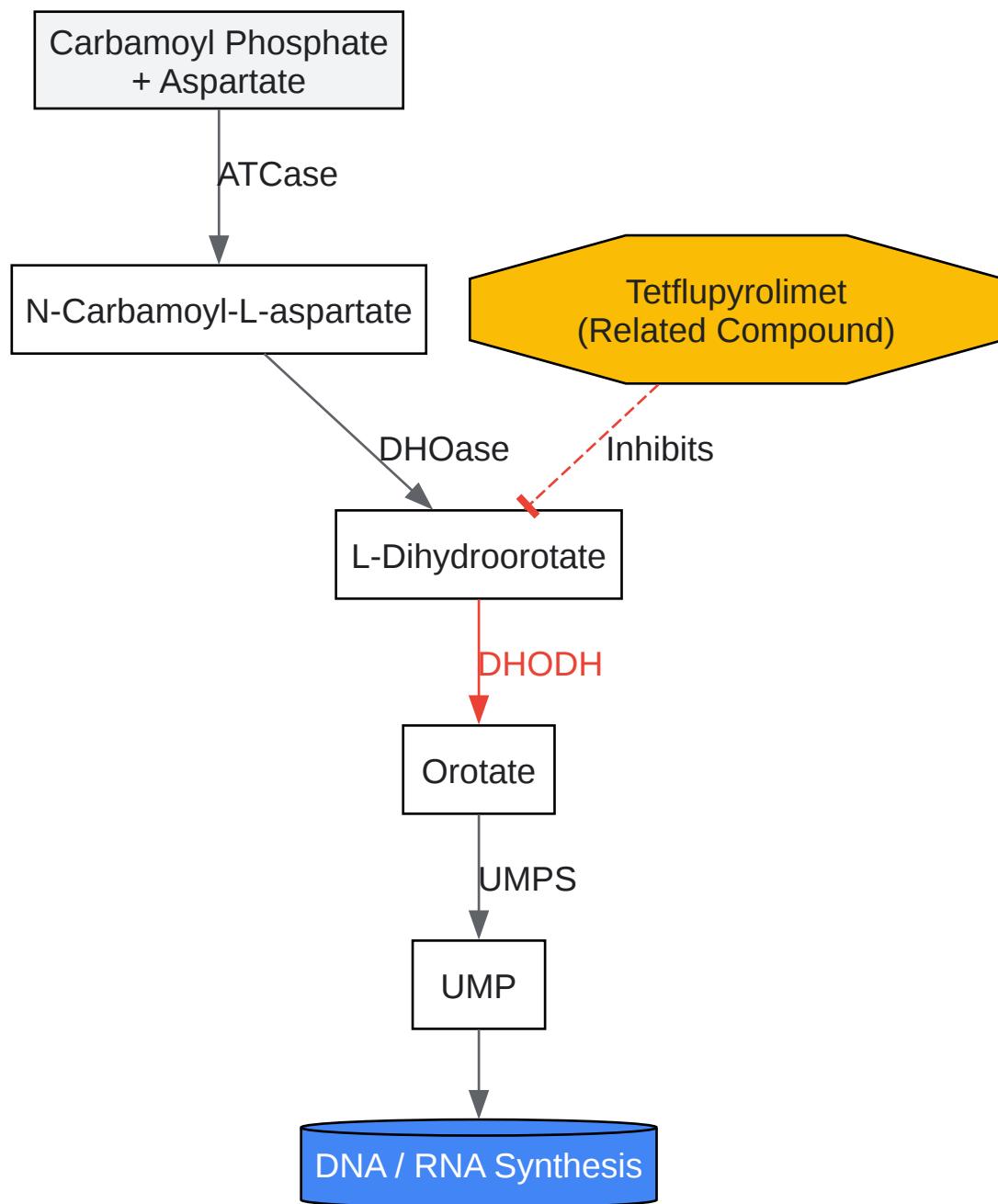
Specific biological activity for **1-(4-(Trifluoromethyl)phenyl)pyrrolidine** is not extensively documented in the provided search results. However, the core structure is present in molecules

with significant biological effects. For instance, the related compound Tetflupyrolimet, which contains a substituted (trifluoromethyl)phenyl]pyrrolidine moiety, is a known herbicide.[4][5]

Mechanism of Action of a Related Compound: Tetflupyrolimet

Tetflupyrolimet functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[5] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] By blocking this pathway, Tetflupyrolimet effectively halts cell division and growth in susceptible plant species.[5]

The signaling pathway affected by this related compound is illustrated below.



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Caption: Inhibition of the de novo pyrimidine pathway by a related compound.

Given the structural similarities, **1-(4-(Trifluoromethyl)phenyl)pyrrolidine** could be investigated as a scaffold for developing novel therapeutic agents or biological probes targeting various enzymes or receptors. Its properties make it a candidate for studies in neuropharmacology, oncology, or agrochemistry. Further research is required to elucidate its specific pharmacological profile.

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